1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- is a heterocyclic compound that features a triazepine ring fused with a naphthalene moiety
Vorbereitungsmethoden
The synthesis of 1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- typically involves the thermolysis of N-imidoyltetrazoles generated under conditions of phase-transfer catalysis from 5-aryltetrazoles and N-(2-naphthyl)benzimidoyl chloride . The reaction conditions often include the use of a phase-transfer catalyst and specific temperature controls to ensure the successful formation of the triazepine ring. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as electronic and optical materials.
Wirkmechanismus
The mechanism by which 1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may involve inhibition of enzymes like cyclooxygenase (COX), which plays a role in the inflammatory process . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- can be compared with other similar compounds such as:
1,2,4-Triazepines: These compounds share the triazepine ring but differ in their substituents and fused ring systems.
1,2,4,5-Tetrazepines: These compounds have an additional nitrogen atom in the ring, which can alter their chemical and biological properties.
Eigenschaften
CAS-Nummer |
851217-80-6 |
---|---|
Molekularformel |
C24H17N3 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2,5-diphenyl-3H-benzo[h][1,3,4]benzotriazepine |
InChI |
InChI=1S/C24H17N3/c1-3-9-17(10-4-1)23-21-15-19-13-7-8-14-20(19)16-22(21)25-24(27-26-23)18-11-5-2-6-12-18/h1-16H,(H,25,27) |
InChI-Schlüssel |
VSSTUNQUUGVLKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=NC3=CC4=CC=CC=C4C=C32)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.